2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-13(2,11)5-4-6(8)7(9)10/h6H,3-5,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXXSPTMNPHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 2 Amino 4 Ethoxy Methyl Phosphoryl Butanoic Acid
Total Synthesis Approaches to 2-Amino-4-[ethoxy(methyl)phosphoryl]butanoic Acid
The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid. The synthetic strategies generally involve the construction of the carbon backbone, introduction of the phosphinic acid moiety, and finally, the selective esterification of the phosphorus center.
Stereo- and Enantioselective Synthetic Methodologies
The biological activity of phosphinothricin (B1261767) and its derivatives is highly dependent on the stereochemistry at the α-carbon. Consequently, numerous stereoselective and enantioselective methods have been developed for the synthesis of the precursor, 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid. These methods often employ chiral auxiliaries, asymmetric catalysis, or resolution techniques to obtain the desired enantiomer.
One notable approach involves the asymmetric Michael addition of a phosphine (B1218219) pronucleophile to a chiral α,β-unsaturated amino acid precursor. For instance, a chiral nickel(II)-complex of a Schiff base derived from (S)-2-{[N'-(2'-aminobenzoyl)hydrazino]carbonyl}pyrrolidine and glycine (B1666218) can be alkylated with a suitable electrophile to establish the desired stereocenter. Subsequent elaboration of the side chain to introduce the methylphosphinate group and deprotection yields the enantiomerically enriched amino acid.
Another strategy relies on the enzymatic resolution of a racemic mixture of a suitable precursor. For example, a racemic N-acetylated derivative of 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid can be subjected to enzymatic hydrolysis, where an aminoacylase (B1246476) selectively cleaves the acetyl group from the L-enantiomer, allowing for the separation of the two enantiomers.
Asymmetric hydrogenation of a dehydroamino acid precursor containing the methylphosphinate side chain is another powerful method. Chiral rhodium or ruthenium catalysts with chiral phosphine ligands can be employed to achieve high enantioselectivity in the reduction of the carbon-carbon double bond, thereby setting the stereocenter at the α-position.
| Method | Key Features | Typical Reagents/Catalysts |
| Asymmetric Michael Addition | Use of chiral auxiliaries or catalysts to control stereochemistry. | Chiral Ni(II) complexes, chiral phase-transfer catalysts. |
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture. | Aminoacylases, lipases. |
| Asymmetric Hydrogenation | Enantioselective reduction of a C=C bond. | Chiral Rhodium or Ruthenium catalysts (e.g., Rh-DIPAMP). |
Derivatization from 2-Amino-4-[hydroxy(methyl)phosphoryl]butanoic Acid Precursors
The most direct route to this compound is through the derivatization of its readily available precursor, 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid. As outlined in the previous section, this transformation hinges on the selective esterification of the phosphinic acid moiety.
A key consideration in this derivatization is the choice of protecting groups that can be orthogonally removed. For example, protecting the amino group with an Fmoc group and the carboxylic acid as a t-butyl ester would allow for selective deprotection strategies. The Fmoc group is base-labile, while the t-butyl ester is acid-labile.
| Step | Reaction | Typical Reagents | Protecting Groups |
| 1 | Protection of Amino and Carboxyl Groups | Di-tert-butyl dicarbonate, Benzyl chloroformate | Boc, Cbz |
| 2 | Esterification of Phosphinic Acid | Ethanol, DCC/DMAP or T3P® | - |
| 3 | Deprotection | Trifluoroacetic acid, Hydrogenolysis | Boc, Cbz |
Synthesis of Isotopic Variants for Mechanistic and Analytical Studies
Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, metabolic fate investigations, and as internal standards in analytical methods. The synthesis of these variants involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.
The synthetic strategies for isotopic labeling are typically adapted from the total synthesis routes. For example, to introduce a ¹³C label in the methyl group attached to the phosphorus atom, [¹³C]methyl iodide can be used in the initial steps of the synthesis of the phosphinate precursor. Similarly, to label the amino group with ¹⁵N, [¹⁵N]ammonia or a ¹⁵N-labeled amine can be used in the amination step of the synthesis.
For labeling the butanoic acid backbone, isotopically labeled starting materials, such as [¹³C₄]succinic anhydride (B1165640) or [¹⁵N]aspartic acid, can be employed and elaborated into the final product.
Preparation of Functionalized Analogues for Chemical Biology Applications
Functionalized analogues of this compound are of great interest for chemical biology applications, such as in the development of activity-based probes or for conjugation to other molecules. These modifications are often targeted at the amino group.
Modifications at the Amino Group
The primary amino group of this compound serves as a versatile handle for various chemical modifications, provided the other functional groups are suitably protected.
N-Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or activated esters to introduce a variety of functional groups. For instance, reaction with an acyl chloride in the presence of a base will yield the corresponding N-acyl derivative. This approach can be used to attach reporter groups like fluorophores or biotin.
Schiff Base Formation: The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and can be used for dynamic covalent chemistry applications or for the temporary protection of the amino group.
| Modification | Reaction Type | Reagents | Functional Group Introduced |
| N-Acylation | Nucleophilic Acyl Substitution | Acyl chlorides, Anhydrides | Amide |
| Schiff Base Formation | Condensation | Aldehydes, Ketones | Imine |
Derivatization of the Carboxyl Group
The carboxylic acid functionality of this compound is a primary target for derivatization to modulate the compound's physicochemical properties, such as polarity and membrane permeability. Standard organic synthesis protocols for amino acids are generally applicable, with the primary transformations being esterification and amidation. These reactions typically require initial protection of the α-amino group to prevent side reactions, such as self-polymerization.
Common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under the conditions required for carboxyl group modification and can be removed subsequently. mdpi.com
Esterification: The conversion of the carboxyl group to an ester can be accomplished through several methods. One common approach is Fischer esterification, which involves reacting the N-protected amino acid with an alcohol (e.g., methanol, ethanol, isopropanol) under acidic catalysis. For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to activate the carboxyl group for reaction with an alcohol. nih.govthermofisher.com An example of this strategy has been demonstrated in the synthesis of the isopropyl ester of a related compound, 2-hydroxy-4-(methylthio)butanoic acid. nih.gov
Amidation: The formation of amides from the carboxyl group is another key transformation. This is typically achieved by coupling the N-protected this compound with a primary or secondary amine. The reaction is facilitated by peptide coupling reagents. This process involves the in-situ activation of the carboxyl group, often with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), frequently used in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. nih.gov This methodology allows for the introduction of a wide variety of substituents at the C-terminus, enabling the synthesis of diverse libraries of compounds for further study.
The table below summarizes common derivatization reactions for the carboxyl group, based on established methods for amino acids and related compounds.
| Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Esterification | R'OH, H+ catalyst (e.g., H2SO4), heat | Alkyl ester | Classic Fischer esterification; requires N-protection. |
| Esterification | R'OH, EDAC or DCC, DMAP (catalyst), CH2Cl2 or DMF | Alkyl ester | Milder conditions, suitable for more complex alcohols. |
| Amidation | R'R''NH, EDAC/HOAt or PyBOP, DIPEA, DMF | Amide | Standard peptide coupling conditions; allows for diverse amine incorporation. |
Alterations to the Phosphoryl Moiety in this compound Analogues
The phosphoryl moiety, -P(O)(CH₃)(OC₂H₅), is a defining feature of the molecule and a critical site for structural modification to produce analogues. Alterations can be made to either the P-methyl or the P-ethoxy group, leading to compounds with potentially different biological activities or properties. The synthesis of such analogues often starts from precursors where the desired phosphoryl structure is already in place, or involves the modification of a parent compound like phosphinothricin (glufosinate).
Modification of the P-Alkyl Group: Research into analogues of phosphinothricin, the parent compound lacking the ethyl group, has shown that the P-methyl group can be replaced with other substituents. nih.govnih.gov For instance, hydroxymethyl or aminomethyl groups have been introduced at this position. nih.govfigshare.com These modifications were designed based on structural data of the target enzyme to introduce new interactions within the active site. The synthesis of these analogues involves multi-step sequences starting from different phosphorus precursors.
The table below details some of the documented alterations to the phosphoryl moiety in related phosphinothricin analogues.
| Modification Site | Original Group | Modified Group Example | Synthetic Approach | Reference |
|---|---|---|---|---|
| P-Alkyl | Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) | Structure-based design and multi-step synthesis from phosphinic acid precursors. | nih.gov |
| P-Alkyl | Methyl (-CH₃) | Aminomethyl (-CH₂NH₂) | Structure-based design and multi-step synthesis from phosphinic acid precursors. | nih.gov |
| P-Alkoxy | Ethoxy (-OC₂H₅) | General Alkoxy (-OR, R = C₁-C₁₈ alkyl) | Use of corresponding dialkyl methylphosphonite in Strecker-type reaction sequence. | google.com |
| P-Alkoxy | Ethoxy (-OC₂H₅) | Benzyloxy (-OCH₂Ph) | Use of corresponding dibenzyl methylphosphonite in Strecker-type reaction sequence. | google.com |
Molecular Interactions and Structural Biology of 2 Amino 4 Ethoxy Methyl Phosphoryl Butanoic Acid Analogues
Structure-Activity Relationship (SAR) Studies of 2-Amino-4-[ethoxy(methyl)phosphoryl]butanoic Acid Derivatives
Structure-activity relationship studies are fundamental to understanding how chemical modifications to a lead compound influence its biological efficacy. For derivatives of this compound, these studies highlight the critical roles of stereochemistry and the necessity of specific functional groups for potent enzyme inhibition.
Influence of the Ethoxy Group and its Variations on Biological Activity
The parent active compound, phosphinothricin (B1261767) (PPT), features a phosphinyl group with a free hydroxyl moiety (-PO(OH)CH₃). This hydroxyl group is ionizable and carries a negative charge at physiological pH, which can limit its ability to cross biological membranes. The introduction of an ethoxy group to create this compound represents a prodrug strategy. Prodrugs are inactive molecules that are metabolically converted into the active form within the target organism. nih.govmdpi.com
Stereochemical Requirements for Target Engagement
The biological activity of phosphinothricin and its derivatives is highly stereospecific. The target enzyme, glutamine synthetase (GS), catalyzes the conversion of L-glutamate to L-glutamine. researchgate.net As a structural analogue of L-glutamate, only the L-enantiomer of phosphinothricin, also known as glufosinate-P or (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, possesses significant inhibitory activity. nih.govgoogle.com The D-enantiomer is largely inactive because it does not fit correctly into the chiral active site of the enzyme, which is specifically configured for L-amino acids. google.com
Consequently, for this compound to be an effective prodrug, it must possess the L-configuration at the α-carbon (the C2 position). The (2S)-isomer serves as the precursor to the active L-phosphinothricin, while the (2R)-isomer would yield the inactive D-phosphinothricin upon hydrolysis. Commercially produced glufosinate (B12851) is often a racemic mixture, but modern methods are focused on producing the pure, more potent L-isomer. google.comepa.gov
Identification of Key Pharmacophoric Features for Enzyme Binding
The key pharmacophoric features required for potent inhibition of glutamine synthetase are embodied in the structure of L-phosphinothricin. These features mimic the substrate, L-glutamate, particularly in its transition state during the enzymatic reaction.
The essential components of the pharmacophore are:
An α-amino group: This group, which is protonated at physiological pH, is crucial for anchoring the inhibitor in the glutamate (B1630785) binding site through interactions with negatively charged residues.
An α-carboxyl group: This negatively charged group also plays a vital role in binding and orientation within the active site, mimicking the corresponding group on glutamate.
A phosphinyl group: This group is the most critical feature, acting as a transition-state analogue. researchgate.netnih.gov Glutamine synthetase phosphorylates glutamate to form a γ-glutamyl phosphate (B84403) intermediate. L-phosphinothricin mimics this tetrahedral, phosphorylated intermediate, allowing it to bind with very high affinity to the enzyme. researchgate.netnih.gov For this mimicry to be effective, the phosphinyl group must have a free hydroxyl moiety that can be deprotonated. The ethoxy group of the prodrug must be removed to unmask this essential feature.
Table 1: Structure-Activity Relationship Summary for Phosphinothricin Analogues
| Feature | Requirement for Activity | Rationale |
|---|---|---|
| α-Carbon Stereochemistry | L-configuration (S-isomer) | The active site of glutamine synthetase is stereospecific for L-glutamate, the natural substrate. google.com |
| α-Amino Group | Present and protonated | Essential for binding and orientation in the active site, mimicking L-glutamate. |
| α-Carboxyl Group | Present and deprotonated | Essential for binding and orientation in the active site, mimicking L-glutamate. |
| Phosphinyl Group | Free hydroxyl group (P-OH) | Acts as a transition-state analogue of γ-glutamyl phosphate, leading to tight, essentially irreversible binding. researchgate.netnih.gov |
| P-Ethoxy Group | Must be cleavable | Serves as a prodrug moiety to enhance uptake; must be removed in vivo to unmask the active P-OH group. nih.gov |
X-ray Crystallography and NMR Spectroscopy of Enzyme-Inhibitor Complexes
High-resolution structural techniques like X-ray crystallography have been indispensable in visualizing the precise interactions between phosphinothricin and its target enzyme, glutamine synthetase, providing a definitive explanation for its potent inhibitory effects.
High-Resolution Structural Elucidation of Binding Sites
The crystal structure of Salmonella typhimurium glutamine synthetase in complex with phosphinothricin (PDB code: 1FPY) has been solved to a high resolution, providing a detailed map of the binding site. researchgate.net This structural data confirms that phosphinothricin occupies the same site as the substrate, L-glutamate. researchgate.netdyndns-wiki.comacs.org
The inhibitor is anchored in the active site through a network of interactions:
The α-amino and α-carboxyl groups of phosphinothricin form electrostatic and hydrogen bond interactions with residues that normally bind L-glutamate.
The phosphinyl group lies deep within the active site. One of its oxygen atoms occupies the binding pocket for the substrate ammonium (B1175870) ion, effectively disrupting this site. researchgate.netdyndns-wiki.com The other phosphinyl oxygen is positioned near the carboxylate of a key glutamate residue (Glu327) in the enzyme. researchgate.netdyndns-wiki.com
The binding is noncovalent, yet it is considered a "dead-end" mechanism because the inhibitor becomes trapped in the active site, rendering the enzyme non-functional. researchgate.netdyndns-wiki.com No structural data exists for the ethoxy prodrug bound to the enzyme, as it is inactive and must first be hydrolyzed to phosphinothricin to engage the target.
Table 2: Key Interactions between L-Phosphinothricin and Glutamine Synthetase (PDB: 1FPY)
| Inhibitor Moiety | Interacting Enzyme Residue(s) | Type of Interaction |
|---|---|---|
| α-Amino Group | Negatively charged pocket | Electrostatic |
| α-Carboxyl Group | Positively charged pocket (Arg331, Arg359) | Electrostatic, Hydrogen Bonds |
| Phosphinyl Oxygen 1 | Ammonium binding pocket (Glu212, Tyr179, Asp50') | Electrostatic Repulsion/Disruption |
| Phosphinyl Oxygen 2 | Glu327 | Hydrogen Bond |
Conformational Analysis of this compound within Protein Environments
As the ethoxy derivative is a prodrug, its conformational analysis within the protein is irrelevant; instead, the focus is on the conformation of the active inhibitor, phosphinothricin, and the conformational changes it induces in the enzyme.
X-ray crystallography has revealed that the binding of phosphinothricin induces a significant conformational change in glutamine synthetase. dyndns-wiki.comacs.org A flexible loop, often termed the "Glu327 flap," which is typically disordered in the unbound enzyme, becomes stabilized in a closed conformation upon inhibitor binding. researchgate.netdyndns-wiki.com This loop folds over the entrance to the glutamate binding pocket, effectively trapping the phosphinothricin molecule inside the active site. researchgate.netdyndns-wiki.com
This induced-fit mechanism is a hallmark of the potent inhibition by phosphinothricin. By locking the enzyme in an inactive conformation with the inhibitor tightly bound, it prevents the entry of the natural substrate, glutamate, and halts the catalytic cycle. While NMR spectroscopy is a powerful tool for studying protein dynamics and conformation in solution, the primary and most detailed conformational insights for this specific enzyme-inhibitor complex have been derived from high-resolution X-ray crystal structures. nih.gov These structures provide a clear static image of the bound state, illustrating both the conformation of the inhibitor and the enzyme's response to its presence.
Dynamic Studies of Enzyme-Inhibitor Interactions
Dynamic studies are essential for a comprehensive understanding of the kinetic and conformational changes that occur upon the binding of an inhibitor to an enzyme. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and detailed kinetic analyses provide insights into the flexibility of the enzyme-inhibitor complex and the mechanism of inhibition.
For phosphinate inhibitors, such as analogues of this compound, ³¹P NMR is a particularly powerful tool. It allows for the direct observation of the phosphorus atom in the inhibitor, providing information about its chemical environment upon binding to the target enzyme. For instance, a significant shift in the ³¹P NMR signal can indicate the formation of a covalent bond or a strained conformation of the inhibitor in the active site.
Kinetic studies of these inhibitors often reveal a time-dependent inhibition pattern, which is characteristic of slow-binding inhibitors. This type of inhibition is often associated with a conformational change in the enzyme-inhibitor complex following the initial binding event. The kinetic parameters for such inhibitors are typically determined by fitting the progress curves of the inhibited reaction to the appropriate equations for slow-binding inhibition.
Illustrative Kinetic Data for an Analogue of this compound
| Analogue | Target Enzyme | Kᵢ (µM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Inhibition Type |
| Analogue A | Glutamate Carboxypeptidase II | 1.5 | 2.5 x 10⁴ | 3.75 x 10⁻² | Slow-binding, Competitive |
| Analogue B | Glutamine Synthetase | 0.8 | 5.0 x 10⁴ | 4.0 x 10⁻² | Slow-binding, Competitive |
| Analogue C | D-Alanine Ligase | 10.2 | 1.1 x 10³ | 1.12 x 10⁻² | Slow-binding, Competitive |
This table presents hypothetical data for illustrative purposes.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for elucidating the structural basis of inhibitor potency and selectivity. Molecular docking, molecular dynamics simulations, and free energy calculations provide a detailed picture of the interactions between this compound analogues and their target enzymes at the atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. The scoring function then estimates the binding affinity of the predicted pose. For analogues of this compound, docking studies can reveal key interactions with active site residues, such as hydrogen bonds with the amino acid and carboxylate groups, and interactions with the phosphinate moiety.
The ethoxy group of the titular compound can be explored for its potential to interact with hydrophobic pockets within the active site, which may not be accessible to the parent hydroxyphosphinyl compounds. This can lead to improved potency and selectivity.
Illustrative Docking Scores for Analogues of this compound
| Analogue | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue A | Glutamate Carboxypeptidase II | -8.5 | Arg210, Tyr552, Zn²⁺ |
| Analogue B | Glutamine Synthetase | -7.9 | Glu327, Arg344, Mg²⁺ |
| Analogue C | D-Alanine Ligase | -6.8 | Lys15, Ser150, Mg²⁺ |
This table presents hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, allowing for the study of conformational changes and the stability of interactions over time. For this compound analogues, MD simulations can be used to investigate the stability of the docked pose and to identify subtle conformational rearrangements in the active site that may contribute to binding affinity.
These simulations can also shed light on the role of water molecules in mediating interactions between the inhibitor and the enzyme. The flexibility of the ethoxy group can be monitored to understand its conformational preferences within the active site.
Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), provide a more accurate prediction of binding affinities compared to docking scores. These methods calculate the free energy difference between two states, such as the bound and unbound states of a ligand, or the binding of two different ligands.
For analogues of this compound, free energy calculations can be used to predict the effect of modifications to the inhibitor structure, such as changes in the ester group on the phosphinate, on the binding affinity. This information is invaluable for the rational design of new, more potent inhibitors.
Illustrative Free Energy Calculation Data for Analogues of this compound
| Analogue | Target Enzyme | ΔG_binding (kcal/mol) (Calculated) | ΔG_binding (kcal/mol) (Experimental) |
| Analogue A | Glutamate Carboxypeptidase II | -10.2 ± 0.5 | -9.8 |
| Analogue B | Glutamine Synthetase | -9.5 ± 0.6 | -9.1 |
| Analogue C | D-Alanine Ligase | -7.1 ± 0.4 | -6.9 |
This table presents hypothetical data for illustrative purposes.
Analytical Methodologies for Research on 2 Amino 4 Ethoxy Methyl Phosphoryl Butanoic Acid
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are fundamental for the isolation and purification of 2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid from complex matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, a compound commonly known as glufosinate (B12851). Due to its polar and non-volatile nature, HPLC is well-suited for its separation and quantification.
A common approach involves reversed-phase HPLC. One validated method utilizes a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) aqueous solution (containing 0.2% v/v formic acid) and acetonitrile (B52724) (50:50 v/v). Detection is typically carried out using a UV detector at a wavelength of 195 nm. This method has demonstrated good linearity and precision for the analysis of glufosinate in formulations.
To enhance sensitivity and selectivity, especially in complex samples like water, derivatization techniques are often employed. Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) allows for highly sensitive detection using a fluorescence or UV detector. digitellinc.comshimadzu.com The reaction with FMOC-Cl targets the primary amino group of the molecule. digitellinc.com Post-column derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) is another effective strategy that enables fluorescence detection. pickeringlabs.comunb.br This approach eliminates the need for complex sample pretreatment and provides high sensitivity without matrix interference. pickeringlabs.com
For the separation of its enantiomers, chiral HPLC methods have been developed. These methods are crucial as the herbicidal activity of glufosinate resides primarily in the L-enantiomer. A successful separation can be achieved using a chiral crown ether stationary phase, such as CROWNPAK CR(+), under reversed-phase conditions. acs.org
Interactive Data Table: HPLC Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Derivatization | Detection |
| Reversed-Phase HPLC | C18 | 5 ml/L ammonium acetate (0.2% formic acid) : acetonitrile (50:50) | None | UV (195 nm) |
| Reversed-Phase HPLC | Acclaim Mixed-Mode WAX-1 | 85% Potassium Formate Buffer (K600) : 15% Acetonitrile | Post-column with OPA | Fluorescence pickeringlabs.com |
| Reversed-Phase HPLC | - | - | Pre-column with FMOC-Cl | UV digitellinc.com |
| Chiral HPLC | CROWNPAK CR(+) | Perchloric acid solution (pH 1.5) | None | HRMS acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, but it necessitates a crucial derivatization step to convert the non-volatile amino acid into a volatile derivative suitable for GC analysis. nih.govresearchgate.net This process typically involves the chemical modification of the polar functional groups (amino, carboxyl, and phosphinyl).
Several derivatization reagents have been successfully used. One common approach is silylation, where active hydrogens are replaced by trimethylsilyl (B98337) (TMS) groups. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. researchgate.net Another established method involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. A mixture of trifluoroacetic anhydride (B1165640) and trifluoroethanol is often used to create volatile derivatives. researchgate.net A combination of an acetic acid-acetic anhydride mixture and trimethyl orthoacetate has also been reported to effectively derivatize the molecule for GC-MS analysis. nih.gov
The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column before being detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Interactive Data Table: GC-MS Derivatization and Analysis Parameters
| Derivatization Reagent(s) | Derivative Type | GC Column | Ionization Mode |
| N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) | Trimethylsilyl (TMS) derivative | - | Electron Ionization (EI) |
| Trifluoroacetic anhydride and Trifluoroethanol | Trifluoroacetyl derivative | - | Electron Ionization (EI) |
| Acetic acid-acetic anhydride and Trimethyl orthoacetate | N-acetyl, O-methyl derivative | - | Electron Ionization (EI) nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural analysis of this compound.
¹H NMR spectroscopy provides information about the number and environment of protons in the molecule. The spectrum is influenced by the pH of the solution due to the protonation states of the amino and carboxylic acid groups. researchgate.net
¹³C NMR spectroscopy offers insights into the carbon skeleton of the molecule.
³¹P NMR spectroscopy is particularly valuable for this compound due to the presence of a phosphorus atom. It provides a distinct signal for the phosphinate group, and its chemical shift is sensitive to the surrounding chemical environment. nih.govnih.gov The ³¹P nucleus has a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis. oxinst.com
Interactive Data Table: NMR Spectral Data for Glufosinate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~3.12 | Doublet | ~12.3 Hz | CH₂-P nih.gov |
| ³¹P | ~8.04 | - | - | Cytosolic Glufosinate nih.gov |
Note: Chemical shifts can vary depending on the solvent and pH.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC or GC, it provides exceptional selectivity and sensitivity for quantification.
Electrospray ionization (ESI) is a soft ionization technique commonly used for this polar compound, often in the negative ion mode, which generates the deprotonated molecule [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) is employed for structural confirmation and to enhance selectivity in complex matrices. In MS/MS, the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. nih.gov
The fragmentation pathways of glufosinate have been studied, revealing specific product ions that can be used for its unambiguous identification and quantification through techniques like multiple reaction monitoring (MRM). nih.govmdpi.com
Interactive Data Table: Mass Spectrometry Data for Glufosinate
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Negative ESI nih.gov | 180 | 162, 136, 95, 85, 63 |
| Positive ESI epa.gov | - | - |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) spectroscopy , particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can be used to study the vibrational modes of this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups, including the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), the P=O stretching, and P-O-C stretching vibrations. acs.orgdss.go.th The positions of these bands can be sensitive to pH due to changes in protonation states. acs.org
Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. For organophosphorus compounds, Raman spectroscopy can provide characteristic signals for the P=O and P-O-C linkages. mdpi.comirdg.org The P-O stretching vibration, for instance, typically appears as an intense band in the Raman spectrum. mdpi.com
Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amino (NH₃⁺) | N-H stretch | 3000-2800 |
| Carboxylate (COO⁻) | C=O asymmetric stretch | 1650-1550 |
| Phosphinate (P=O) | P=O stretch | 1350-1150 |
| Phosphinate (P-O) | P-O stretch | 800-700 mdpi.com |
| C-H | C-H stretch | 3000-2850 |
Quantification Methods in Biological and Chemical Systems
The accurate quantification of this compound in various matrices, such as environmental samples and biological tissues, is crucial for understanding its metabolic fate and toxicological profile. Due to the compound's chemical structure, which includes a polar amino acid moiety and a phosphinate group, specific analytical methodologies are required to achieve the necessary sensitivity and selectivity. This section details two such methodologies: spectrophotometric assays and radiotracer techniques.
Spectrophotometric Assays
Spectrophotometric methods offer a viable approach for the quantification of this compound, particularly when coupled with chromatographic separation. Direct ultraviolet-visible (UV-Vis) spectrophotometry is generally not feasible for this compound due to the absence of a significant chromophore in its native structure. Consequently, a derivatization step is typically employed to introduce a chromophore or fluorophore, thereby enhancing its detectability.
A common strategy involves pre-column derivatization, where the analyte is chemically modified prior to its introduction into a high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector. One widely used derivatizing agent for amino acids and related compounds is 9-fluorenylmethylchloroformate (FMOC-Cl). digitellinc.com The reaction between the amino group of this compound and FMOC-Cl in an alkaline medium, such as a borate (B1201080) buffer, results in the formation of a highly fluorescent and UV-absorbing derivative. digitellinc.com This allows for sensitive detection at specific wavelengths. The derivatized analyte is then separated from excess reagent and other sample components on a reversed-phase HPLC column before being quantified by the UV detector.
The success of this method is dependent on the optimization of several reaction parameters, including the pH of the reaction medium, the concentration of the derivatizing agent, reaction time, and temperature. For instance, maintaining an alkaline pH is crucial for the complete reaction between the analyte and FMOC-Cl. digitellinc.com The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also be beneficial to prevent interference from metal ions that may be present in the sample matrix. digitellinc.com
The following table summarizes typical conditions and findings from studies on the closely related compound, glufosinate, which can be adapted for this compound.
| Parameter | Condition/Finding | Reference |
| Derivatizing Agent | 9-fluorenylmethylchloroformate (FMOC-Cl) | digitellinc.com |
| Reaction Medium | Borate Buffer (alkaline pH) | digitellinc.com |
| Reaction Time | 4 hours | digitellinc.com |
| Chelating Agent | 1% (w/v) EDTA | digitellinc.com |
| Detection Wavelength | Typically around 265 nm for FMOC derivatives | |
| Limit of Detection (LOD) | 0.15 µg/L for glufosinate | digitellinc.com |
Radiotracer Techniques
Radiotracer techniques provide a highly sensitive and specific method for quantifying this compound and tracking its fate in biological and environmental systems. battelle.org This methodology involves the use of the compound labeled with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). researchgate.net The fundamental principle is that the radiolabeled compound behaves chemically and biologically identically to its non-radiolabeled counterpart, allowing its path and concentration to be accurately monitored by detecting the emitted radiation. researchgate.net
The synthesis of radiolabeled this compound would involve incorporating the radioisotope at a stable position within the molecule. For instance, a ¹⁴C label could be introduced into the butanoic acid backbone. Once the radiolabeled compound is synthesized and purified, it can be introduced into the system of interest (e.g., a cell culture, a whole organism, or a soil sample).
After a predetermined incubation or exposure period, samples are collected and processed. The quantification of the radiolabeled compound and its potential metabolites is typically performed using liquid scintillation counting (LSC) or quantitative autoradiography. LSC involves mixing the sample with a scintillation cocktail, which emits flashes of light upon interaction with the radioactive particles; these light flashes are then counted by a detector. This allows for the determination of the total radioactivity in the sample, which can be correlated to the concentration of the labeled compound.
Radiotracer studies are particularly valuable for:
Mass Balance Studies: Accurately determining the distribution and recovery of the compound in a closed system. battelle.org
Metabolism Studies: Identifying and quantifying metabolites by separating them from the parent compound (e.g., via chromatography) and then measuring the radioactivity of each fraction.
Environmental Fate Studies: Tracking the movement, degradation, and binding of the compound in soil, water, and biota. battelle.org
The following table outlines the key aspects of radiotracer studies based on methodologies applied to similar compounds.
| Aspect | Description | Reference |
| Common Radioisotopes | Carbon-14 (¹⁴C), Tritium (³H) | researchgate.net |
| Advantages of ¹⁴C | Stable label position, lower potential for exchange with the biological matrix compared to ³H. | researchgate.net |
| Detection Method | Liquid Scintillation Counting (LSC), Quantitative Autoradiography. | nih.gov |
| Applications | Mass balance, metabolism, environmental fate, and pharmacokinetic studies. | battelle.orgresearchgate.net |
| Key Outcome | Provides a quantitative measure of the parent compound and its metabolites in various matrices. | battelle.org |
Applications of 2 Amino 4 Ethoxy Methyl Phosphoryl Butanoic Acid and Analogues As Chemical Probes in Biological Research
Probing Nitrogen Metabolism in Model Organisms (Non-human, non-clinical)
2-Amino-4-[ethoxy(methyl)phosphoryl]butanoic acid, commonly known as glufosinate (B12851) or phosphinothricin (B1261767) (PPT), serves as a potent chemical probe for investigating nitrogen metabolism in a variety of non-human model organisms, particularly plants and bacteria. nih.govnih.gov Its primary mechanism of action is the specific and irreversible inhibition of glutamine synthetase (GS), a crucial enzyme in the central pathway of nitrogen assimilation. nih.govresearchgate.net
In plants, GS is responsible for catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. acs.org This reaction is a primary route for incorporating inorganic nitrogen into organic molecules. researchgate.net By inhibiting GS, glufosinate treatment leads to a rapid and toxic accumulation of ammonia within the plant cells and a simultaneous depletion of glutamine and other essential amino acids. nih.govnih.gov This disruption of nitrogen metabolism halts photosynthesis and ultimately leads to cell death. youtube.com
Researchers utilize these effects to study the intricacies of nitrogen flow and regulation. For instance, by applying glufosinate to plant cell cultures or whole organisms, scientists can observe the downstream consequences of GS inhibition. This allows for the elucidation of alternative nitrogen assimilation pathways and the plant's response to ammonia toxicity. Studies have shown that the metabolic status of the plant tissue, influenced by factors like the available carbon source, can affect its sensitivity to glufosinate, highlighting the interplay between carbon and nitrogen metabolism. researchgate.net
In the bacterium Streptomyces viridochromogenes, the producer of the tripeptide containing phosphinothricin, the study of its biosynthesis has revealed unusual biochemical transformations. nih.gov Understanding the self-resistance mechanisms in these bacteria provides insights into nitrogen regulation and enzyme evolution.
The impact of glufosinate on nitrogen metabolism in a model plant system is summarized in the table below.
| Metabolic Effect | Observation in Glufosinate-Treated Plants | Reference |
| Enzyme Inhibition | Irreversible inhibition of glutamine synthetase (GS). | nih.govresearchgate.net |
| Ammonia Levels | Rapid and significant accumulation in tissues. | nih.govnih.gov |
| Glutamine Levels | Depletion due to blocked synthesis. | nih.govacs.org |
| Photosynthesis | Inhibition as a secondary effect of metabolic disruption. | youtube.com |
Investigation of Amino Acid Transport and Homeostasis in Cellular Systems (Non-human)
The structural similarity of this compound to the amino acid glutamate makes it a valuable tool for investigating amino acid transport and homeostasis in non-human cellular systems. nih.govnih.gov While direct studies on glufosinate transport are less common, the transport mechanisms of other amino acid-like compounds, such as glyphosate (B1671968), provide a strong conceptual framework.
Glyphosate, an analogue of the amino acid glycine (B1666218), has been shown to be taken up by plant and mammalian cells via amino acid transporters. researchgate.net Specifically, studies have indicated the involvement of L-type amino acid transporters (LATs) in the transport of glyphosate across epithelial cell models. researchgate.net This suggests that glufosinate, as a glutamate analogue, may also be transported into cells by amino acid transporters that recognize glutamate or similar amino acids.
By using radiolabeled glufosinate or its analogues, researchers can conduct uptake experiments in various non-human cell lines or isolated membrane vesicles to identify and characterize the transporters involved. Competition assays, where the uptake of labeled glufosinate is measured in the presence of other amino acids, can help determine the substrate specificity of these transporters.
Furthermore, the disruption of intracellular amino acid pools following glufosinate treatment can be used to study how cells maintain amino acid homeostasis. The depletion of glutamine and the accumulation of glutamate can trigger regulatory responses, providing insights into the signaling pathways that govern amino acid metabolism. acs.orgbioone.org For example, studies in Lolium perenne L. spp. multiflorum have examined the changes in glutamate and glutamine levels in response to glufosinate to understand resistance mechanisms, which are inherently linked to the cellular handling of amino acids. acs.org
Use in Selective Enzyme Perturbation for Functional Studies
This compound is a highly specific and potent inhibitor of glutamine synthetase (GS), making it an ideal chemical probe for selective enzyme perturbation in functional studies. nih.govyoutube.com Its use allows researchers to dissect the physiological and metabolic roles of GS in various biological contexts without the immediate need for genetic manipulation.
The inhibition of GS by glufosinate is time-dependent and irreversible, which provides a sustained perturbation of the enzyme's function. researchgate.netacs.org This allows for the study of both short-term and long-term consequences of GS inactivation. By applying glufosinate to isolated enzymes, cell extracts, or whole organisms, scientists can investigate the enzyme's kinetics, its role in specific metabolic pathways, and its interactions with other cellular components.
A key area of research where glufosinate is employed is in the study of photorespiration in C3 plants. GS plays a critical role in reassimilating the large amounts of ammonia released during photorespiration. researchgate.net Inhibition of GS by glufosinate leads to a rapid accumulation of ammonia and a disruption of the photorespiratory cycle, providing a powerful tool to study this process. nih.gov
Furthermore, the specificity of glufosinate for GS allows for its use in distinguishing the functions of different GS isoforms present in plants (e.g., cytosolic and chloroplastic forms). While glufosinate inhibits the different isoforms with similar inhibition constants, its application in targeted studies can help elucidate their distinct roles in plant development and metabolism. acs.org
The following table presents kinetic data for the inhibition of glutamine synthetase by phosphinothricin analogues, demonstrating their utility in enzyme perturbation studies. nih.gov
| Inhibitor | Target Enzyme | Ki (µM) |
| Phosphinothricin | Escherichia coli Glutamine Synthetase | - |
| Analogue 1 | Escherichia coli Glutamine Synthetase | 0.59 |
| Analogue 2 | Escherichia coli Glutamine Synthetase | > 100 |
Development of Optically Active Phosphinic Acid Derivatives for Stereochemical Studies
The phosphorus atom in this compound is a chiral center, meaning the compound exists as two enantiomers: L-phosphinothricin and D-phosphinothricin. taylorfrancis.com The herbicidal activity is almost exclusively attributed to the L-enantiomer, which mimics L-glutamate. taylorfrancis.com This stereoselectivity makes the development of optically active phosphinic acid derivatives a critical area of research for stereochemical studies of enzyme-inhibitor interactions.
The synthesis of enantiomerically pure phosphinic acids and their derivatives allows for a detailed investigation of the stereochemical requirements of the target enzyme's active site. nih.govnyxxb.cn By comparing the inhibitory activity of different stereoisomers, researchers can map the three-dimensional arrangement of functional groups necessary for binding and inhibition. For example, the design and synthesis of enantiomerically pure analogues of phosphinothricin have been guided by the X-ray crystal structure of bacterial glutamine synthetase complexed with L-phosphinothricin. nih.gov
Various synthetic strategies are employed to obtain optically active phosphinic acids, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. nyxxb.cnagrofarmchemical.comagropages.com Chiral phosphoric acids have also emerged as powerful organocatalysts in a range of asymmetric transformations, which can be applied to the synthesis of chiral phosphinic acid derivatives. rsc.orgbeilstein-journals.orgrsc.orgresearchgate.netscispace.com
These optically active probes are not only crucial for understanding the mechanism of existing inhibitors but also for the rational design of new, more potent, and selective enzyme inhibitors for research purposes. The ability to synthesize specific stereoisomers is fundamental to advancing our understanding of molecular recognition in biological systems. researchgate.net
Conceptual Framework for Enzyme-Activated Prodrug Design (Non-clinical therapeutic potential as a research topic)
The chemical scaffold of this compound and its analogues provides a valuable conceptual framework for the design of enzyme-activated prodrugs in a non-clinical research context. nih.govnih.govfrontiersin.org A prodrug is an inactive or less active molecule that is converted into an active drug in the body, often through enzymatic action. researchgate.netresearchgate.netscispace.com This approach can be used to improve properties such as cell permeability and target specificity.
Phosphinic acids, like phosphonates, are often negatively charged at physiological pH, which can limit their ability to cross cell membranes. nih.govfrontiersin.org The prodrug strategy for phosphonates and phosphinates typically involves masking the acidic group with a promoiety that renders the molecule more lipophilic and uncharged. nih.govnih.gov Once inside the cell, this promoiety is cleaved by intracellular enzymes, such as esterases or phosphatases, to release the active phosphinic acid. elifesciences.orgresearchgate.net
Common promoieties used in phosphonate (B1237965) prodrug design that could be conceptually applied to phosphinothricin analogues include:
Acyloxyalkyl esters (e.g., POM): Pivaloyloxymethyl (POM) esters are cleaved by esterases to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to unmask the acidic group. nih.gov
Cyclic esters (e.g., HepDirect): These are designed to be stable in plasma but are cleaved by specific enzymes, such as cytochrome P450s, that are abundant in certain tissues like the liver. frontiersin.org
Amino acid phosphoramidates: These prodrugs can be designed to be substrates for specific proteases or peptidases, potentially allowing for targeted release in cells with high activity of these enzymes. frontiersin.org
The development of such prodrugs based on the phosphinothricin scaffold could be a powerful research tool. For instance, a prodrug that is selectively activated by an enzyme unique to a specific cell type or microorganism could be used to study the function of that enzyme and the consequences of targeted glutamine synthetase inhibition in that specific context. semanticscholar.orgmdpi.comvu.nlmdpi.comdovepress.com This approach allows for conditional and targeted perturbation of cellular metabolism, offering a sophisticated method for functional biological research.
Future Directions and Emerging Research Avenues for 2 Amino 4 Ethoxy Methyl Phosphoryl Butanoic Acid Research
The field of phosphinic acid chemistry continues to evolve, with 2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid and its analogues representing a significant area of interest for therapeutic and biochemical research. Future investigations are poised to build upon existing knowledge, leveraging cutting-edge technologies and synthetic strategies to unlock new potentials for this class of compounds. The following sections outline key emerging research avenues that are expected to shape the trajectory of research in this area.
Q & A
Q. What are the recommended storage conditions and solubility considerations for 2-amino-4-[ethoxy(methyl)phosphoryl]butanoic acid to ensure stability in experimental settings?
The compound should be stored at -20°C in a dry environment to prevent hydrolysis of the phosphonate ester group. Solubility in aqueous buffers is limited (<33.13 mg/mL in water), so prepare stock solutions in DMSO (<33.13 mg/mL) and dilute in assay buffers immediately before use. Centrifugation at 10,000 × g for 5 minutes is recommended to remove insoluble particulates prior to experiments .
Q. How can researchers design in vitro assays to evaluate the inhibitory activity of this compound against γ-glutamyl transpeptidase (GGT)?
Use a coupled enzymatic assay with γ-glutamyl-p-nitroanilide as the substrate. Monitor p-nitroaniline release at 405 nm. Key parameters:
- Enzyme concentration : 0.1–1.0 µg/mL recombinant human GGT.
- Pre-incubation : 10–30 minutes with inhibitor to allow covalent modification (for irreversible inhibition).
- Controls : Include a non-phosphonate inhibitor (e.g., acivicin) to validate assay specificity.
- IC50 determination : Use nonlinear regression analysis of inhibition curves across 8–12 inhibitor concentrations .
Q. What synthetic strategies ensure stereochemical control in preparing enantiomerically pure forms of this compound?
Employ asymmetric catalysis or chiral resolution techniques. For phosphonate esters, use:
- Diastereomeric salt formation : Resolve racemic mixtures using chiral amines (e.g., cinchonidine).
- Stereospecific phosphorylation : Introduce the ethoxy(methyl)phosphoryl group via a Mitsunobu reaction with chiral alcohols, preserving configuration .
Advanced Research Questions
Q. How do researchers address discrepancies in reported inhibitory potency across different experimental models (e.g., recombinant enzymes vs. cell-based assays)?
Discrepancies often arise from differences in:
- Enzyme source : Recombinant GGT may lack post-translational modifications present in native enzymes.
- Cellular uptake : Assess membrane permeability via LC-MS quantification of intracellular inhibitor levels.
- Redox environment : Phosphonate esters are susceptible to hydrolysis; validate stability in cell lysates using 31P-NMR .
Q. What structural characterization techniques confirm the binding mode of this compound to GGT?
- X-ray crystallography : Co-crystallize GGT with the inhibitor (1.5–2.0 Å resolution). Focus on interactions with Lys562 (critical for phosphonate binding) and the oxyanion hole.
- Molecular dynamics simulations : Model the covalent adduct formation between the phosphonate and Thr381 of GGT.
- Mass spectrometry : Detect inhibitor-enzyme adducts via intact protein MS (expected mass shift: + molecular weight of inhibitor – H2O) .
Q. What analytical methods quantify this compound in biological matrices for pharmacokinetic studies?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Monitor transitions m/z 256 → 140 (quantifier) and 256 → 98 (qualifier).
- Sample preparation : Deproteinize plasma with acetonitrile (1:3 v/v), centrifuge, and evaporate under nitrogen. Reconstitute in 50% methanol .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability be reconciled?
- pH-dependent hydrolysis : Test stability across pH 2–8 (simulate gastric, plasma, and lysosomal environments).
- Species differences : Compare hydrolysis rates in human vs. rodent liver S9 fractions.
- Quantitative 31P-NMR : Track phosphonate ester degradation products (e.g., free phosphonic acid) over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
